![molecular formula C8H6ClN3O2 B11764245 7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11764245.png)
7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-amino-2,6-dichloronicotinamide with triethyl orthoacetate. This reaction produces 5,7-dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine, which is then treated with 1-(prop-2-yn-1-yl)piperazine to yield the desired compound .
Industrial Production Methods
the use of microwave-assisted synthesis has been reported as a robust approach for preparing pyrido[4,3-d]pyrimidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its dihydro derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[4,3-d]pyrimidines.
Wissenschaftliche Forschungsanwendungen
7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent, particularly in inhibiting tyrosine kinase and other enzymes involved in cancer cell proliferation
Industry: Its derivatives are explored for use in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of specific enzymes and proteins. For instance, it has been shown to inhibit tyrosine kinase, which plays a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrido[2,3-d]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Erlotinib: An EGFR inhibitor with a pyrido[4,3-d]pyrimidine core.
Uniqueness
7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its chlorine and methyl groups contribute to its binding affinity and selectivity towards certain enzymes, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H6ClN3O2 |
|---|---|
Molekulargewicht |
211.60 g/mol |
IUPAC-Name |
7-chloro-8-methyl-1H-pyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6ClN3O2/c1-3-5-4(2-10-6(3)9)7(13)12-8(14)11-5/h2H,1H3,(H2,11,12,13,14) |
InChI-Schlüssel |
QNJYOOOLTKHDSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CN=C1Cl)C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-bis(2-decyltetradecyl)-3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11764164.png)

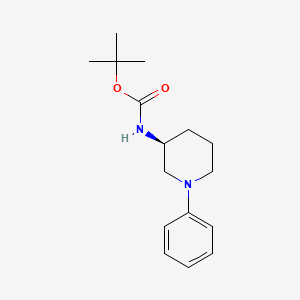
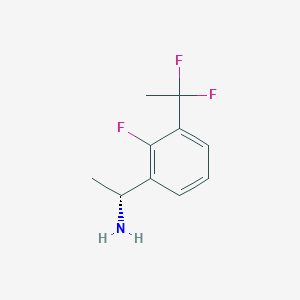
![6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid](/img/structure/B11764185.png)


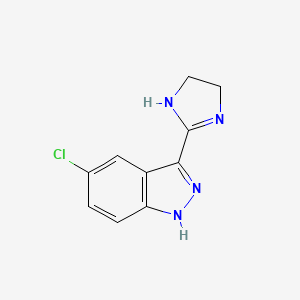
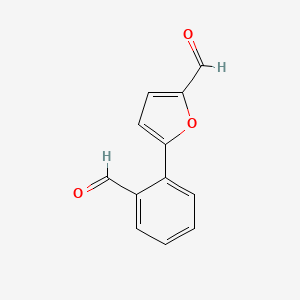
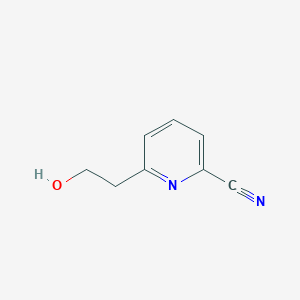
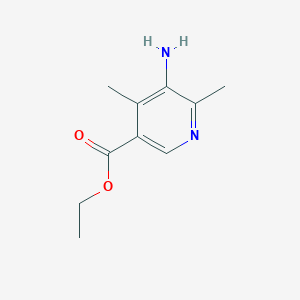


![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B11764236.png)
